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Compound of Interest

Compound Name: 4-Phenylmorpholine-2,6-dione

CAS No.: 56956-66-2

Cat. No.: B1296701

Get Quote

H,

C) Analyte: 4-Phenylmorpholine-2,6-dione (C

H

NO

) CAS: 92-53-5 (Generic for 4-phenylmorpholine; specific anhydride form is less common, often
synthesized in situ or specialized). Synonyms:

-Phenyliminodiacetic anhydride;

-Phenyldiglycolic anhydride.

Structural Analysis & Chemometrics
The molecule consists of a morpholine-2,6-dione core, which is effectively a cyclic anhydride

interrupted by a nitrogen atom. The

-phenyl substitution creates a system with
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symmetry (assuming rapid rotation of the phenyl ring or a planar conformation), rendering the
two methylene groups (C3 and C5) chemically equivalent.

Structural Visualization & Numbering
The following diagram illustrates the connectivity and symmetry-derived equivalence used for

spectral assignment.
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Figure 1: Connectivity graph of 4-Phenylmorpholine-2,6-dione showing the equivalence of

C3/C5 and C2/C6 due to symmetry.

Experimental Protocols
Sample Preparation (Critical)
This compound is an anhydride and is susceptible to hydrolysis, converting it back to the ring-

opened dicarboxylic acid (N-phenyliminodiacetic acid). Moisture exclusion is paramount.[1]

Solvent Selection: Use DMSO-

(dried over molecular sieves) or CDCl

(neutralized/dried).

Note: DMSO-
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is preferred for solubility, but CDCl

is better for detecting trace hydrolysis (acid protons appear distinct).

Concentration: Prepare a 10–15 mg/mL solution for

H and 30–50 mg/mL for

C.

Vessel: Use a 5 mm NMR tube, oven-dried at 110°C. Cap immediately under nitrogen/argon

atmosphere if possible.

Acquisition Parameters
Parameter H NMR C NMR

Frequency 400 MHz or higher 100 MHz or higher

Spectral Width -2 to 14 ppm -10 to 220 ppm

Relaxation Delay (D1) 1.0 s (min) 2.0 s (ensure Quantitation)

Scans (NS) 16 - 64 1024 - 4096

Temperature 298 K (25°C) 298 K (25°C)

Spectral Analysis: H NMR
The proton spectrum is characterized by a distinct singlet for the morpholine ring protons and a

multiplet for the aromatic ring.

Assignment Table (Predicted/Reference)
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Chemical Shift
(

, ppm)*

Multiplicity Integration Assignment
Structural
Logic

4.30 – 4.60 Singlet (s) 4H H-3, H-5

Diagnostic Peak.

Methylene

protons flanked

by N-Ph and

C=O. The singlet

arises because

H-3 and H-5 are

chemically

equivalent and

isolated (no

vicinal coupling).

7.20 – 7.35 Multiplet (m) 2H/1H
Ar-H

(Ortho/Para)

Phenyl protons.

The ortho

protons may shift

upfield slightly

due to N-

conjugation

compared to a

standard

benzene.

7.40 – 7.55 Multiplet (m) 2H Ar-H (Meta)
Meta protons on

the phenyl ring.

*Note: Shifts are referenced to TMS (0.00 ppm). Values may vary by ±0.2 ppm depending on

solvent (DMSO vs. CDCl

).

Coupling Analysis
Methylene Singlet: The lack of splitting for the CH
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peak is the primary confirmation of the closed ring structure. If the ring opens (hydrolysis),
these protons often become diastereotopic or shift significantly, sometimes splitting if the
symmetry is broken by a chiral environment or restricted rotation.

Aromatic Region: Typical monosubstituted benzene pattern.[1][2] Look for a triplet (para),

triplet (meta), doublet (ortho) pattern if resolution is high, otherwise a complex multiplet.

Spectral Analysis: C NMR
The carbon spectrum confirms the anhydride functionality and the symmetry of the molecule.

Assignment Table
Chemical Shift (

, ppm)
Type Assignment Structural Logic

53.0 – 58.0 CH C-3, C-5

Methylene carbons.

Alpha to both Nitrogen

and Carbonyl.[1][2][3]

118.0 – 122.0 CH Ar-C (Ortho)
Aromatic carbons

ortho to the Nitrogen.

123.0 – 126.0 CH Ar-C (Para)
Aromatic carbon para

to the Nitrogen.

129.0 – 130.0 CH Ar-C (Meta)
Aromatic carbons

meta to the Nitrogen.

145.0 – 148.0 C (quat) Ar-C (Ipso)

Quaternary aromatic

carbon attached to

Nitrogen.

166.0 – 170.0 C=O (quat) C-2, C-6

Diagnostic Peak.

Anhydride carbonyls.

Typically deshielded

relative to amides but

shielded relative to

ketones.[1][2]
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Quality Control & Troubleshooting
Impurity Profiling: Hydrolysis
The most common failure mode for this application is the presence of

-phenyliminodiacetic acid (the hydrolysis product).

Indicator 1 (Proton NMR): Appearance of a broad singlet >10 ppm (Carboxylic Acid -COOH).

Indicator 2 (Shift Change): The methylene singlet at ~4.5 ppm will shift (usually upfield to

~4.0-4.1 ppm) upon ring opening.

Indicator 3 (Complexity): If the symmetry is broken (rare in simple hydrolysis, but possible in

partial derivatives), the singlet may split.

Validation Workflow
Use the following logic flow to validate your sample:
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Figure 2: Logic gate for validating the integrity of 4-Phenylmorpholine-2,6-dione.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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